Parogrelil
Overview
Description
The provided papers do not specifically mention a compound named "Parogrelil." However, they do discuss related compounds and biological processes that could be relevant to the analysis of a hypothetical compound like Parogrelil, assuming it is related to the inhibition of thromboxane synthesis or poly(ADP-ribose) (PAR) polymerases. For instance, Ridogrel is described as a selective inhibitor of the cytochrome P450-dependent thromboxane A2 synthase, which suggests a potential mechanism of action that Parogrelil might share if it is within the same class of drugs .
Synthesis Analysis
The synthesis of related compounds or molecules has been discussed in the context of poly(ADP-ribose) (PAR). An enzymatic method for the synthesis of labeled PAR has been developed, which integrates various biosynthetic pathways to produce the polymer from glucose and ATP . This process could potentially be analogous to the synthesis of Parogrelil if it involves similar biochemical pathways or enzymatic reactions.
Molecular Structure Analysis
While the papers do not provide information on the molecular structure of Parogrelil, they do offer insights into the structure of PAR. The labeled PAR synthesized for NMR spectroscopy studies was found to lack inherent regular structure, which suggests that PAR may adopt an ordered structure upon interacting with proteins . If Parogrelil interacts with similar biological targets, its molecular structure analysis might also require consideration of its conformational flexibility and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions involving Ridogrel, a compound that inhibits thromboxane synthesis, are described in detail. Ridogrel binds stoichiometrically to the haem-iron of P450 and inhibits thromboxane synthesis by liganding its basic nitrogen to the haem-iron and attaching its hydrophobic carboxylic side chain to or near the substrate binding place . If Parogrelil functions similarly, its chemical reactions might also involve interactions with the active sites of enzymes, such as P450 enzymes.
Physical and Chemical Properties Analysis
The papers do not directly discuss the physical and chemical properties of Parogrelil. However, the properties of PAR and its behavior in synthetic reactions are mentioned, which could be relevant if Parogrelil has similar properties or if it is a polymer like PAR. The synthetic PAR behaves similarly to PAR synthesized by cell extracts, which could imply that Parogrelil, if it is a polymer, might also have comparable solubility, stability, and reactivity characteristics .
Scientific Research Applications
Bronchodilating and Anti-Inflammatory Effects in Asthma
Parogrelil hydrochloride, known as NT-702 or NM-702, demonstrates significant potential in treating bronchial asthma. It acts as a selective phosphodiesterase 3 inhibitor and has shown effectiveness in both bronchodilating and anti-inflammatory capacities. This dual action suggests it could be a novel therapeutic agent for asthma, offering both immediate relief from bronchoconstriction and longer-term management of inflammation (Hori et al., 2009).
Treatment of Intermittent Claudication
In the context of peripheral arterial disease, Parogrelil has been explored for treating intermittent claudication (IC). It was compared to cilostazol in an experimental model, showing significant improvement in walking distance and reduction in lower limb temperature, suggesting potential advantages over existing treatments for IC (Ishiwata et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYSLFFZJUXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930371 | |
Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parogrelil | |
CAS RN |
139145-27-0 | |
Record name | Parogrelil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAROGRELIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.